molecular formula C15H14O4 B1236157 Alloxanthoxyletin CAS No. 731-75-9

Alloxanthoxyletin

Cat. No. B1236157
CAS RN: 731-75-9
M. Wt: 258.27 g/mol
InChI Key: WTBVBNPZXAQTHI-UHFFFAOYSA-N
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Description

Alloxanthoxyletin is a natural product found in Dinosperma melanophloium and Zanthoxylum americanum with data available.

Scientific Research Applications

Anticancer Properties

Alloxanthoxyletin, a natural pyranocoumarin isolated from various plants, demonstrates significant anticancer properties. Studies have shown that alloxanthoxyletin and its derivatives exhibit cytotoxic effects on various cancer cell lines, including human melanoma (HTB-140) and lung carcinoma cells (A549). Notably, these compounds have been found to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. Derivatives of alloxanthoxyletin, such as O-aminoalkyl substituted alloxanthoxyletins and seselins, have also shown strong cytotoxic potential, particularly against HTB-140 cells, with mechanisms involving early apoptosis induction (Jóźwiak et al., 2019), (Ostrowska et al., 2017).

Cytotoxic Effects

Alloxanthoxyletin has demonstrated cytotoxic effects on human leukemia cells (HL-60). A study found that alloxanthoxyletin was one of several compounds isolated from the northern prickly ash (Zanthoxylum americanum) that inhibited the incorporation of tritiated thymidine into these cells (Ju et al., 2001).

Role in Inflammation and Potential COVID-19 Treatment

Alloxanthoxyletin has been identified as a major and active constituent in relieving neutrophilic inflammation. It was also found to interact with certain human enzymes, suggesting a role in activating specific pathways like Nrf2. Intriguingly, preliminary research indicated that alloxanthoxyletin may interfere with the life cycle of SARS-CoV-2, suggesting potential applications in COVID-19 treatment (Hu et al., 2022).

Synthesis and Mechanism of Action

Synthetic approaches to alloxanthoxyletin have been explored, with the construction of its skeletons achieved in water without an additional catalyst. This suggests a feasible method for producing alloxanthoxyletin derivatives for further study and potential applications (Cao et al., 2013).

properties

CAS RN

731-75-9

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

5-methoxy-2,2-dimethylpyrano[2,3-h]chromen-8-one

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-11(17-3)8-12-9(14(10)19-15)4-5-13(16)18-12/h4-8H,1-3H3

InChI Key

WTBVBNPZXAQTHI-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C

Canonical SMILES

CC1(C=CC2=C(C=C3C(=C2O1)C=CC(=O)O3)OC)C

Other CAS RN

731-75-9

synonyms

5-methoxy-2,2-dimethyl-2H,8H-pyrano(2,3-f)chromen-8-one
alloxanthoxyletin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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